ethyl 4-[2-(benzylthio)benzoyl]-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[2-(benzylthio)benzoyl]-1-piperazinecarboxylate is a chemical compound that has gained popularity in the field of scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has a benzylthio moiety attached to it.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[2-(benzylthio)benzoyl]-1-piperazinecarboxylate has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for various diseases such as cancer, inflammation, and neurological disorders. In pharmacology, it has been studied for its effects on various biological targets such as enzymes, receptors, and ion channels. In biochemistry, it has been used as a tool to study protein-ligand interactions and enzyme kinetics.
Wirkmechanismus
The mechanism of action of Ethyl 4-[2-(benzylthio)benzoyl]-1-piperazinecarboxylate is not fully understood. However, it has been reported to act as an inhibitor of various enzymes and receptors. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. It has also been reported to inhibit the activity of the dopamine transporter, a protein involved in the reuptake of dopamine in the brain.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. This suggests that it may have potential applications in the treatment of diseases such as cancer and rheumatoid arthritis, where MMP activity is elevated. In addition, it has been reported to inhibit the activity of the dopamine transporter, which could have potential applications in the treatment of neurological disorders such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 4-[2-(benzylthio)benzoyl]-1-piperazinecarboxylate in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. In addition, it has been shown to have potent inhibitory activity against various enzymes and receptors, making it a useful tool for studying protein-ligand interactions and enzyme kinetics. However, one limitation of using this compound is the lack of information on its potential toxicity and side effects, which could limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on Ethyl 4-[2-(benzylthio)benzoyl]-1-piperazinecarboxylate. One direction could be to investigate its potential as a drug candidate for various diseases such as cancer, inflammation, and neurological disorders. Another direction could be to study its effects on other biological targets such as ion channels and transporters. Additionally, further research could be done to determine the potential toxicity and side effects of this compound, which could help to guide its use in future applications.
Synthesemethoden
The synthesis of Ethyl 4-[2-(benzylthio)benzoyl]-1-piperazinecarboxylate involves the reaction of piperazine with 2-(benzylthio)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with ethyl chloroformate to obtain the final product. This method has been reported to produce high yields of the compound and is relatively easy to perform.
Eigenschaften
IUPAC Name |
ethyl 4-(2-benzylsulfanylbenzoyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-2-26-21(25)23-14-12-22(13-15-23)20(24)18-10-6-7-11-19(18)27-16-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCNWLLCXSLGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.